4-fluoro-N-(pyridin-4-yl)benzamide

Catalog No.
S6707613
CAS No.
113204-25-4
M.F
C12H9FN2O
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-fluoro-N-(pyridin-4-yl)benzamide

CAS Number

113204-25-4

Product Name

4-fluoro-N-(pyridin-4-yl)benzamide

IUPAC Name

4-fluoro-N-pyridin-4-ylbenzamide

Molecular Formula

C12H9FN2O

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,(H,14,15,16)

InChI Key

DPMZMSGLJJFLMW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)F

The exact mass of the compound 4-fluoro-N-(pyridin-4-yl)benzamide is 216.06989108 g/mol and the complexity rating of the compound is 233. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-fluoro-N-(pyridin-4-yl)benzamide (CAS 113204-25-4) is a highly versatile, bifunctional building block characterized by a reactive 4-fluorobenzoyl moiety and a coordinating 4-pyridyl group. In industrial and academic procurement, it is primarily sourced as a rigid, linear linker for Metal-Organic Frameworks (MOFs) and as a highly reactive intermediate for medicinal chemistry. The molecule’s value lies in the orthogonal reactivity of its two poles: the basic pyridine nitrogen readily participates in metal coordination or salt formation, while the para-fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the adjacent amide carbonyl. This dual functionality makes it structurally and synthetically superior to simpler, unhalogenated benzamides for generating complex, multi-substituted pharmaceutical intermediates or linear supramolecular assemblies. [1]

Research Fit

Para-fluoro isomer reference for systematic isomer grid studies and crystal engineering
Well-characterized solid-state architecture with unique C–F···π contacts not observed in ortho/meta analogs
Reported thermal stability reference; distinct conformational profile without intramolecular N–H···F

Substituting 4-fluoro-N-(pyridin-4-yl)benzamide with its close analogs, such as 4-chloro-N-(pyridin-4-yl)benzamide or 4-fluoro-N-(pyridin-3-yl)benzamide, fundamentally alters both synthetic yield and structural outcomes. In SNAr reactions, the 4-fluoro derivative reacts orders of magnitude faster than the 4-chloro analog because fluorine’s extreme electronegativity significantly lowers the activation energy required to form the rate-determining Meisenheimer complex. Furthermore, replacing the 4-pyridyl group with a 3-pyridyl or 2-pyridyl group changes the coordination vector from a linear 180° geometry to a bent 120° or chelating geometry. This geometric shift prevents the formation of desired linear coordination polymers or grid-like MOFs, leading instead to discrete metallacycles or unpredictable, low-porosity networks. Consequently, strict adherence to this exact regioisomer and halogen is mandatory for reproducible material engineering and drug synthesis. [1]

Substitution Risk

Fluorine position alters solid-state interactions and melting point by approximately 50 K; thermal processing behavior may not transfer from ortho or meta isomers.
Absence of intramolecular N–H···F in the 4-fluoro isomer (present in 2-fluoro analog) results in different conformational pre-organization, which may shift molecular recognition and binding profiles.
ROCK2 activity cliff: the 4-fluoro isomer is reported inactive, whereas the 2-fluoro isomer shows an IC50 of 807 nM. Selecting the wrong positional isomer can lead to complete loss of target engagement in kinase assays.

SNAr Reactivity Advantage of the Fluoro Substituent

For buyers procuring intermediates for late-stage functionalization, the choice of halogen is critical. The 4-fluoro substituent in 4-fluoro-N-(pyridin-4-yl)benzamide is highly activated by the para-carbonyl group. Based on established class-level SNAr kinetics, the fluoro-arene undergoes substitution with nitrogen or oxygen nucleophiles approximately 50 to 100 times faster than the corresponding 4-chloro analog. This allows for milder reaction conditions, reducing the degradation of sensitive functional groups and minimizing the need for expensive palladium catalysts typically required for Buchwald-Hartwig aminations of chloro-arenes. [1]

Evidence DimensionSNAr reaction rate with primary amines
Target Compound DataHighly reactive under mild, catalyst-free conditions
Comparator Or Baseline4-chloro-N-(pyridin-4-yl)benzamide (Low reactivity, requires transition-metal catalysis)
Quantified Difference~50-100x kinetic rate enhancement for fluorine displacement
ConditionsPolar aprotic solvent (DMF/DMSO), basic conditions, elevated temperature

Procuring the fluoro-derivative eliminates the need for expensive transition-metal catalysts during downstream amine coupling, significantly lowering process scale-up costs.

Thermal Stability
Reported
ΔTm ≈ −50 K for ortho isomers
Supports thermal stability-based isomer differentiation and shelf-life predictions.
Capillary method; Fpp ranked highest in 9-isomer grid (Mocilac et al., 2012).

Linear Coordination Geometry for Framework Assembly

In the synthesis of coordination polymers and MOFs, ligand geometry dictates the final framework topology. 4-fluoro-N-(pyridin-4-yl)benzamide provides a linear, highly directional coordination vector through its 4-pyridyl nitrogen. When compared to the 3-pyridyl isomer, which introduces a ~120° bend, the 4-pyridyl isomer enforces a ~180° linear extension from the amide core. This linearity is an absolute requirement for constructing predictable 1D chains or highly porous 2D/3D grid networks with transition metals like Zn(II) or Co(II), preventing the formation of closed, non-porous metallacycles. [1]

Evidence DimensionPyridyl nitrogen coordination angle
Target Compound Data~180° linear vector (relative to the C-N bond axis)
Comparator Or Baseline4-fluoro-N-(pyridin-3-yl)benzamide (~120° bent vector)
Quantified Difference60° difference in geometric projection
ConditionsSelf-assembly with transition metal nodes in solvothermal synthesis

Selecting the 4-pyridyl regioisomer is mandatory for materials scientists aiming to engineer open-framework MOFs rather than discrete, non-porous complexes.

C–F···π Contacts
Head-to-head
Cyclic C–F···π(arene) sheets (4-F) vs. C–F···F–C (3-F) vs. N–H···F (2-F)
Informs crystal morphology and particle-size distribution control.
SC-XRD at 150 K; space group P21/c for all three isomers.

Enhanced Hydrolytic Stability of the Amide Linkage

The stability of the amide bond during harsh downstream processing is a key procurement metric. The 4-pyridyl group in 4-fluoro-N-(pyridin-4-yl)benzamide exerts a strong electron-withdrawing effect (both inductively and via resonance) on the amide nitrogen. This delocalization significantly reduces the basicity and nucleophilicity of the amide nitrogen compared to standard N-alkyl benzamides, thereby increasing the activation energy required for base-catalyzed hydrolysis. Consequently, the compound exhibits a >10-fold increase in hydrolytic half-life, allowing it to survive aggressive basic conditions required for subsequent SNAr reactions on the fluorinated ring without premature cleavage of the linker. [1]

Evidence DimensionResistance to base-catalyzed hydrolysis
Target Compound DataHigh stability (>10-fold half-life increase)
Comparator Or BaselineN-alkyl-4-fluorobenzamides (Susceptible to rapid cleavage)
Quantified Difference>10-fold increase in hydrolytic half-life
ConditionsAqueous/organic basic media (e.g., NaOH or K2CO3 at elevated temperatures)

High hydrolytic stability ensures the structural integrity of the amide core is maintained during aggressive downstream functionalization steps, preventing costly yield losses.

ROCK2 Activity Cliff
Class-level inference
4-F inactive vs. 2-F IC50 = 807 nM
Activity cliff; isomer mismatch may abolish target engagement in screening.
PubChem AID 644; fluorescence-based kinase assay.
N–H···F Absence
Head-to-head
4-F: no intramol. N–H···F; torsion ≈ −25° (calc.)
2-F: N–H···F = 2.754 Å; near-planar
Conformational flexibility differs; may affect binding-mode exploration.
DFT B3LYP/6-311++G** with PCM-SMD; XRD at 150 K.
C(6) Chain Motif
Head-to-head
C(6) zigzag N–H···N; N···N = 3.022 Å (Fpp)
vs. C(5) chains (Fpm_N, 3.151 Å)
Predictable crystal habit; reproducible crystallization for solid-form studies.
Graph-set analysis; XRD at 150 K.
Amide N–H NMR
Head-to-head
δ 8.37 ppm (CDCl3) para-pyridyl
vs. 8.94 ppm ortho-pyridyl (Δδ = +0.57)
Rapid isomer identity verification and incoming QC by ¹H NMR.
CDCl3 and DMSO-d6 at ambient temperature.

Late-Stage Diversification in Drug Discovery

Because the 4-fluoro group is highly susceptible to SNAr, this compound serves as an ideal common intermediate. Medicinal chemists can procure this single building block and react it with a library of diverse amines or alkoxides to rapidly generate a wide array of N-(pyridin-4-yl)benzamide derivatives for structure-activity relationship (SAR) studies, avoiding the need to synthesize each amide from scratch. [1]

Rigid Pillar Ligand for MOF Synthesis

The linear 180° geometry of the 4-pyridyl group, combined with the hydrogen-bonding capacity of the amide, makes this compound an excellent rigid pillar ligand. It is specifically procured for the construction of 2D and 3D coordination polymers where predictable, linear extension is required to maximize pore volume and structural stability. [2]

Kinase Inhibitor Scaffold Development

The N-(pyridin-4-yl)benzamide motif is a privileged scaffold in kinase inhibitor design (e.g., targeting VEGFR or ROCK). Procuring the 4-fluoro derivative allows for the precise, catalyst-free installation of bulky, solubilizing, or target-specific pharmacophores at the para position via nucleophilic displacement, streamlining the synthesis of advanced targeted therapeutics. [1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Isomer-grid reference standard
Thermodynamic stability reference within Fxx isomer series
Crystallographic and physicochemical benchmarking
ROCK2 negative control
Absence of ROCK2 inhibition
Structurally matched control for kinase selectivity panels and SAR studies
Fragment-based screening scaffold
Conformational flexibility without intramolecular N–H···F constraint
Diverse binding pose exploration in hit identification
NMR calibration standard
Distinct amide N–H chemical shift profile
Isomer identity and purity verification by ¹H NMR

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.06989108 g/mol

Monoisotopic Mass

216.06989108 g/mol

Heavy Atom Count

16

Explore Compound Types